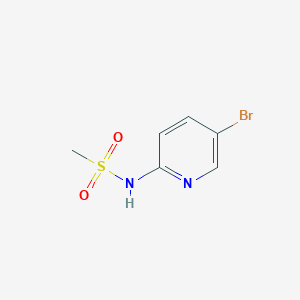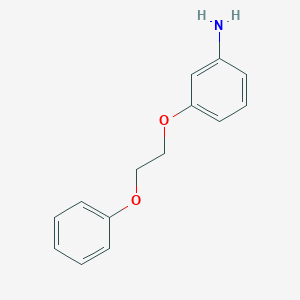![molecular formula C15H15N3OS B183498 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-71-2](/img/structure/B183498.png)
6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, research has shown that this compound targets specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Research has shown that 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has various biochemical and physiological effects. In vitro studies have shown that this compound has good anticancer activity against various cancer cell lines. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments are its potential applications in various fields, such as medicine and material science. In addition, this compound has good anticancer activity and anti-inflammatory and antioxidant properties, which could be useful in the development of new drugs and treatments for various diseases.
The limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action. In addition, further research is needed to determine the toxicity and safety of this compound in vivo.
Future Directions
There are several future directions for research on 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer activity. Another direction is to explore its potential applications in the development of new drugs and treatments for various diseases. In addition, further research is needed to determine the toxicity and safety of this compound in vivo. Finally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through a multistep process. The first step involves the synthesis of 2-methoxybenzaldehyde by reacting 2-methoxyphenol with chloroform in the presence of a base. The second step involves the synthesis of 6-ethyl-2-thiouracil by reacting ethyl iodide with thiourea in the presence of a base. The final step involves the synthesis of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine by reacting 2-methoxybenzaldehyde and 6-ethyl-2-thiouracil in the presence of a base and a catalyst.
Scientific Research Applications
Research has shown that 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
In the field of material science, this compound has potential applications in the development of organic electronics. It has been found to have good charge transport properties, which could be useful in the development of organic semiconductors and other electronic devices.
properties
CAS RN |
917907-71-2 |
|---|---|
Product Name |
6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-3-10-8-11-14(16-9-17-15(11)20-10)18-12-6-4-5-7-13(12)19-2/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
NHLLBXPPOKGMDS-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



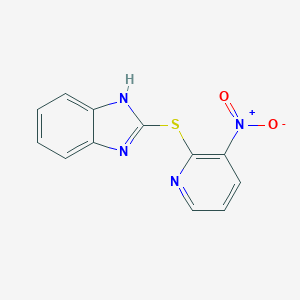
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)
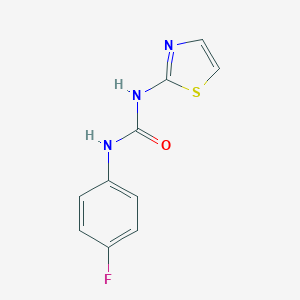
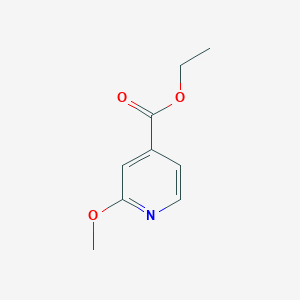
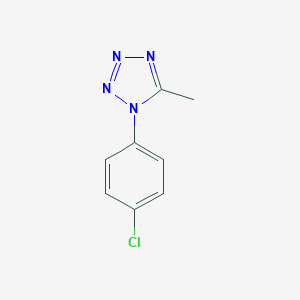
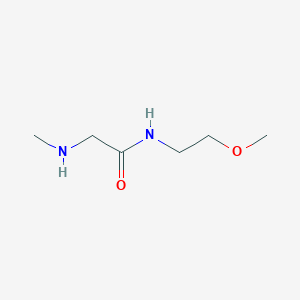
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

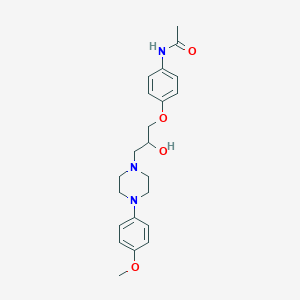
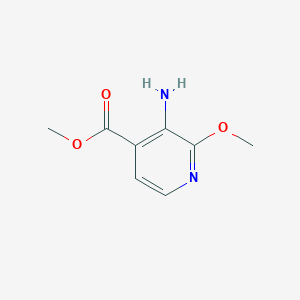

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
